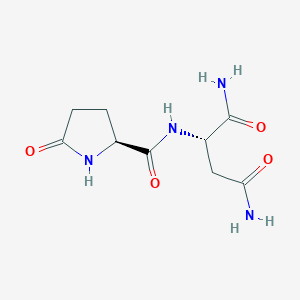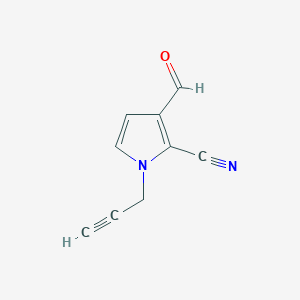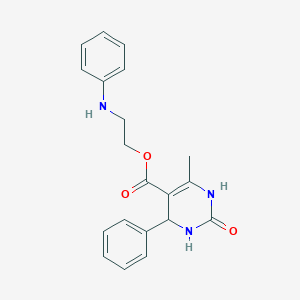
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine, also known as TATP, is a heterocyclic compound with a pyrimidine ring structure. TATP has gained significant attention in the scientific community due to its potential applications in drug development and research.
作用機序
The mechanism of action of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and apoptosis. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter implicated in Alzheimer's disease.
生化学的および生理学的効果
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of beta-amyloid peptides, and inhibit the activity of acetylcholinesterase. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has also been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is also relatively easy to synthesize, which makes it a useful compound for research purposes. However, one limitation of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research involving 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine. One area of interest is the development of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine analogs with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine, which may lead to the development of novel therapeutic agents. Additionally, further studies are needed to investigate the potential toxicity of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine and its analogs, which may have implications for their use in drug development.
合成法
The synthesis of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyrimidine-2,5-dione with beta-anilinoethyl chloroformate in the presence of a base. The resulting intermediate is then reacted with methyl isocyanate to yield 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine.
科学的研究の応用
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has been extensively studied for its potential applications in drug development. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid peptides, which are implicated in the pathogenesis of the disease.
特性
CAS番号 |
102207-80-7 |
|---|---|
製品名 |
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine |
分子式 |
C20H21N3O3 |
分子量 |
351.4 g/mol |
IUPAC名 |
2-anilinoethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H21N3O3/c1-14-17(18(23-20(25)22-14)15-8-4-2-5-9-15)19(24)26-13-12-21-16-10-6-3-7-11-16/h2-11,18,21H,12-13H2,1H3,(H2,22,23,25) |
InChIキー |
GONLRMKWWVKHAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCCNC3=CC=CC=C3 |
正規SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCCNC3=CC=CC=C3 |
その他のCAS番号 |
102207-80-7 |
同義語 |
2-anilinoethyl 4-methyl-2-oxo-6-phenyl-3,6-dihydro-1H-pyrimidine-5-car boxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





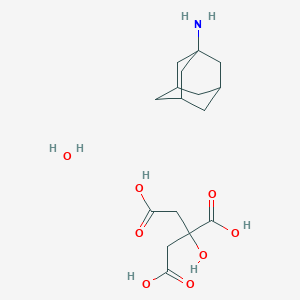
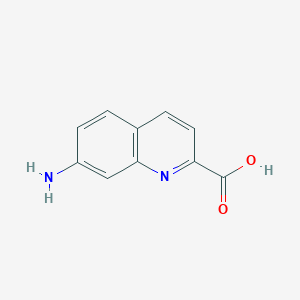
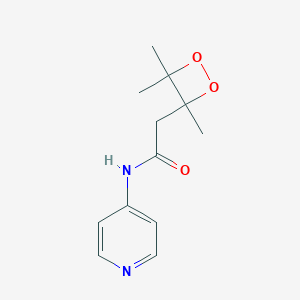
![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)
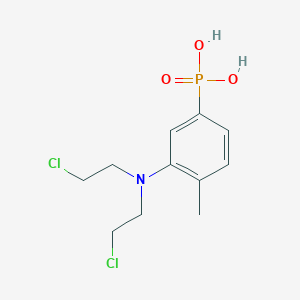
![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)
